BB-K 6 N-(Benzyloxy) Carbamate
Description
Overview of Carbamate (B1207046) Chemistry in Organic Synthesis
Carbamates are a class of organic compounds that feature a carbonyl group flanked by an oxygen and a nitrogen atom. wikipedia.org This functional group is a cornerstone in a multitude of chemical applications, from the production of polyurethane plastics to their use as protecting groups in the intricate art of organic synthesis. wikipedia.orgacs.org
Historical Context and Evolution of Carbamate Applications
The history of carbamates is intertwined with the development of modern organic chemistry. Initially, the synthesis of carbamates often involved hazardous reagents like phosgene. researchgate.net Over time, safer and more efficient methods have been developed, including the use of carbon dioxide as a C1 source. researchgate.netorganic-chemistry.org The discovery of the utility of carbamates as protecting groups for amines, particularly in peptide synthesis, marked a significant milestone. acs.orgmasterorganicchemistry.com The pioneering work of chemists in the mid-20th century established carbamates as indispensable tools for controlling the reactivity of amine functionalities during complex multi-step syntheses. masterorganicchemistry.com
Significance of N-Protected Carbamates in Complex Molecule Synthesis
In the synthesis of complex molecules, particularly those containing multiple functional groups, it is often necessary to temporarily "mask" or protect certain reactive sites to prevent unwanted side reactions. researchgate.net Amines, being nucleophilic and basic, are particularly susceptible to a wide range of reagents. researchgate.net N-protected carbamates serve as excellent protecting groups for amines because they are relatively easy to install, stable under a variety of reaction conditions, and can be removed selectively under specific conditions without affecting other parts of the molecule. masterorganicchemistry.com This selective protection and deprotection strategy is crucial for achieving high yields and purity in the synthesis of pharmaceuticals and other complex organic structures. researchgate.net
Role of Benzyloxy Protecting Groups in Amine Chemistry
The benzyloxycarbonyl (Cbz or Z) group is a widely used carbamate-based protecting group for amines. masterorganicchemistry.comslideshare.net Introduced by reacting an amine with benzyl (B1604629) chloroformate, the Cbz group effectively deactivates the amine's nucleophilicity. youtube.com A key advantage of the Cbz group is its stability to both acidic and basic conditions, allowing for a broad range of subsequent chemical transformations to be performed on the molecule. youtube.com The removal, or deprotection, of the Cbz group is typically achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), a mild and selective method that cleaves the benzylic C-O bond to regenerate the free amine. masterorganicchemistry.comfishersci.co.uk
Contextualization of BB-K 6 N-(Benzyloxy) Carbamate within Related Chemical Classes
This compound is an intermediate in the synthesis of BB-K 6, a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A. biomart.cn Its chemical structure and function place it firmly within the family of N-benzyloxy carbamates.
Structural Relationship to Known N-Benzyloxy Carbamates
This compound shares the core structural motif of an N-benzyloxy carbamate, which consists of a benzyloxy group (-OCH2Ph) attached to the carbonyl carbon of a carbamate that is, in turn, bonded to a nitrogen atom. slideshare.netresearchgate.net This structural feature is present in many well-known N-benzyloxy carbamate derivatives used in organic synthesis. nih.govnih.gov The specific structure of this compound is defined by the complex aminoglycoside scaffold to which the N-(benzyloxy)carbamate moiety is attached. biomart.cn
Comparative Analysis with Analogous Protecting Group Strategies
The benzyloxycarbonyl (Cbz) group is one of several common carbamate protecting groups used in organic synthesis. A comparative analysis with other popular protecting groups highlights the strategic choices available to chemists.
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Key Characteristics |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base; removable under neutral conditions. masterorganicchemistry.comyoutube.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., trifluoroacetic acid) | Stable to base and hydrogenolysis; acid-labile. masterorganicchemistry.comorganic-chemistry.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Stable to acid and hydrogenolysis; base-labile. masterorganicchemistry.comwillingdoncollege.ac.in |
Research Landscape and Gaps Pertaining to this compound
The current body of scientific knowledge pertaining to this compound is limited. It is recognized as an intermediate, implying it is synthesized and then consumed in a subsequent reaction to produce a more complex target molecule. as-1.co.jpbiomart.cn This section delineates the specific areas where scientific inquiry is lacking.
Identification of Under-Explored Synthetic Routes
The synthesis of N-benzyloxy carbamates is conventionally achieved through the reaction of an amine with benzyl chloroformate under basic conditions. mdpi.com It is presumed that the synthesis of this compound follows such a standard pathway, where the amine is a derivative of the Kanamycin A scaffold. However, the exploration and optimization of synthetic routes specifically for this large and complex molecule are not documented in peer-reviewed literature. This represents a significant research gap.
Several modern synthetic methodologies applicable to carbamates have not been explored in the context of this compound. For instance, a novel one-step synthesis of N-alkoxycarbonyl pyrroles has been reported involving the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. acs.orgnih.gov This method, which provides access to various N-alkoxycarbonyl groups, has not been reported for the synthesis of complex carbamates on aminoglycoside scaffolds. acs.org
Furthermore, techniques such as phase-transfer catalysis, which have been successfully used for the alkylation and synthesis of other carbamate derivatives, present an unexplored avenue for the efficient and potentially high-yield synthesis of this compound. The adaptation of such modern methods could provide alternative, more efficient, or scalable routes to this intermediate, but such studies have not been undertaken.
Mechanistic Ambiguities in its Chemical Transformations
As a synthetic intermediate, this compound is designed to undergo further chemical transformation, most likely the deprotection of the benzyloxycarbonyl group to reveal a free amine on the final antibiotic product. The mechanism of this transformation, while likely proceeding through standard hydrogenolysis or acid/base-mediated pathways, has not been specifically studied or detailed for this substrate.
The broader field of carbamate chemistry reveals mechanistic complexities that remain unaddressed for this compound. For example, the mechanism of acylation reactions on N-alkoxycarbonyl pyrroles is shown to be influenced by the nature of the activating agent, proceeding through intermediates like mixed carboxylic sulfonic anhydrides. acs.org Whether the bulky aminoglycoside backbone of this compound would influence the stability of such intermediates or alter reaction pathways is unknown.
Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of N-benzoyl carbamates with amines, revealing that the pathway can be either stepwise or concerted depending on the leaving group and amine structure. researchgate.net No such detailed mechanistic investigation exists for the reactions involving this compound, leaving its precise electronic and steric behavior during chemical transformations ambiguous. Additionally, N-benzyloxy carbamates are known to undergo intramolecular cyclization with carbon nucleophiles to form cyclic hydroxamic acids, a complex transformation whose mechanistic specifics on a highly functionalized substrate like an aminoglycoside are entirely uncharted. nih.gov
Uncharted Reactivity Profiles
The known reactivity of this compound is confined to its intended role as a protected intermediate. Its potential for other chemical applications remains an uncharted area of research. The N-(benzyloxy)carbamate functional group possesses a rich and varied reactivity profile that suggests a broader utility for this molecule.
Recent studies have demonstrated that N-alkyl-N-benzyloxy carbamates can react with stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids. nih.gov This suggests that this compound could serve as a precursor not just for its target antibiotic, but for a range of novel, complex chelating agents or other biologically active molecules.
A more novel and almost entirely unexplored area is the potential alkylating reactivity of the alkoxycarbonyl group. nih.gov Research on certain metalloesters has revealed that the alkoxycarbonyl group can adopt an "oxocarbenium-like" structure, enabling it to act as an alkylating agent toward various nucleophiles. nih.gov Investigating whether the benzyloxycarbonyl group in this compound could be activated to exhibit similar reactivity could open up unprecedented chemical transformations for aminoglycosides.
Finally, modern synthetic methods continue to expand the utility of the carbamate moiety. For example, enecarbamates are now used as versatile platforms in photoredox catalysis to construct diverse and complex polycyclic scaffolds. whiterose.ac.uk The potential to adapt the carbamate structure within the BB-K 6 framework to participate in such photochemical reactions has not been explored, representing a significant gap in understanding its full synthetic potential.
Properties
Molecular Formula |
C₃₀H₄₉N₅O₁₅ |
|---|---|
Molecular Weight |
719.73 |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Conventional and Novel Synthetic Pathways to N-(Benzyloxy) Carbamate (B1207046) Derivatives
The construction of N-(Benzyloxy) carbamates can be approached through various synthetic routes, each beginning with the careful preparation of precursors and culminating in the strategic installation of the desired carbamate functionality.
Precursor Synthesis and Functionalization
The foundation of N-(Benzyloxy) carbamate synthesis lies in the preparation of suitable precursors. A common and readily available starting material is N-benzyloxy carbamic acid ethyl ester. nih.govnih.gov This precursor can undergo N-alkylation to generate a variety of N-alkyl-N-benzyloxy carbamates. nih.govnih.gov This functionalization is typically achieved by treating the starting carbamate with a base, such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide). nih.gov This method has been successfully used to prepare compounds like N-benzyloxy-N-methylcarbamic acid ethyl ester with high yields. nih.gov
Another approach involves the acid-catalyzed condensation of benzyl (B1604629) carbamate with aldehydes, such as glyoxal, in various polar protic and aprotic solvents. nih.gov This pathway leads to the formation of more complex intermediates like N,N′-bis(carbobenzoxy)ethan-1,2-diol. nih.gov The synthesis of precursors can also start from commercially available reagents to build complex imidazolium salts, which serve as precursors to N-heterocyclic carbenes (NHCs), demonstrating the broad utility of functionalized carbamate precursors in different areas of chemical synthesis. nih.gov
Strategic Introduction of the N-(Benzyloxy) Carbamate Moiety
The introduction of the N-(Benzyloxy) carbamate group is a key step that defines the synthetic strategy. A prevalent method involves the reaction of an amine with benzyl chloroformate in the presence of a base. This classic Schotten-Baumann reaction is widely used for the Cbz-protection of amines.
More novel strategies have been developed to enhance efficiency and versatility. One such method is a multicomponent reaction involving nitrile hydrozirconation, acylation, and alcohol addition, which allows for the rapid synthesis of structurally diverse α-alkoxy carbamates. nih.govscispace.com Another innovative approach uses the Curtius rearrangement of an acryloyl azide to form a vinyl isocyanate, which is then trapped by benzyl alcohol to yield the target carbamate. researchgate.net This method avoids purification by high-vacuum distillation or chromatography, making it scalable. researchgate.net
Furthermore, N-alkylation of readily available N-benzyloxy carbamic acid ethyl ester provides a direct route to N-alkyl-N-benzyloxy carbamates. nih.govnih.gov These functionalized carbamates can then act as electrophiles, reacting with stabilized carbon nucleophiles to form protected hydroxamic acids, showcasing the strategic utility of the N-(Benzyloxy) carbamate moiety as a reactive intermediate. nih.govnih.gov
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency of different synthetic routes for carbamates varies significantly depending on the chosen methodology, reagents, and reaction conditions. One-pot procedures and multicomponent reactions often offer higher efficiency by reducing the number of intermediate purification steps.
For instance, the synthesis of N-alkyl-O-alkyl carbamates has been achieved in excellent yields (96-99%) through a three-step method involving the activation of carbamoyl-imidazoles with methyl iodide to form more reactive imidazolium salts. researchgate.net In contrast, the direct reaction of the less reactive alkoxycarbonyl imidazoles with amines like 4-piperidone resulted in a sluggish reaction with only an 11% yield after 16 hours. researchgate.net Amidomethylation of Ti-enolates using benzyl N-[(benzyloxy)methyl]carbamate as an electrophile proceeds with good yields (60-70%) and high diastereoselectivity (>90%). researchgate.netresearchgate.net
The table below provides a comparative overview of yields for different synthetic approaches to carbamate synthesis.
| Precursor/Electrophile | Nucleophile/Substrate | Method | Yield (%) | Reference |
| Alkoxycarbonylimidazolium Salt | Morpholine | Three-step activation | 99% | researchgate.net |
| Alkoxycarbonylimidazolium Salt | n-Octylamine | Three-step activation | 96% | researchgate.net |
| Benzyl N-[(benzyloxy)methyl]carbamate | Ti-enolate of 3-acyl-4-isopropyl-5,5-diphenyloxazolidin-2-one | Amidomethylation | 60-70% | researchgate.netresearchgate.net |
| Carbamate 1 | TMSI/aq. NaOH | One-pot extrusive alkylation | 13% | nih.gov |
| N-benzyloxy carbamic acid ethyl ester | Methyl Iodide | N-Alkylation (NaH/DMF) | 93% | nih.gov |
Optimization of Reaction Conditions for BB-K 6 N-(Benzyloxy) Carbamate Synthesis
Optimizing reaction conditions is paramount for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis of N-(Benzyloxy) carbamates. Key parameters include the choice of catalyst, ligands, and solvent, all of which can profoundly influence reaction kinetics.
Catalyst Screening and Ligand Effects
Catalysts play a crucial role in many synthetic routes for carbamates. In the tethered aza-Wacker cyclization of N-alkoxy carbamates, palladium catalysts are essential. chemrxiv.org A screening of palladium salts showed that Pd(OAc)₂ provided a significantly better yield (70%) compared to Pd₂(dba)₃ (40%). chemrxiv.org Other palladium salts were found to be much less effective in promoting the desired product formation. chemrxiv.org
For transcarbamoylation reactions, tin catalysts have been shown to be effective when using methyl carbamate as an economical carbamoyl donor. organic-chemistry.org In other systems, such as the direct conversion of CO₂ into carbamates, the base DBU can act as both a CO₂ capture agent and a catalyst. organic-chemistry.org Acid catalysis, for example with H₂SO₄, is employed in the condensation reactions of benzyl carbamate with glyoxal. nih.gov
The following table summarizes the effect of different catalysts on the yield of carbamate-related synthesis.
| Reaction Type | Catalyst | Yield (%) | Reference |
| Tethered aza-Wacker Cyclization | Pd(OAc)₂ | 70% | chemrxiv.org |
| Tethered aza-Wacker Cyclization | Pd₂(dba)₃ | 40% | chemrxiv.org |
| Primary Carbamate Synthesis | Indium Triflate | Good to Excellent | organic-chemistry.org |
| Cross-coupling with Sodium Cyanate | Palladium Catalyst | Not specified | organic-chemistry.org |
Solvent Effects and Reaction Kinetics
The choice of solvent can dramatically impact reaction rates and even alter reaction pathways. chemrxiv.org In the palladium-catalyzed aza-Wacker cyclization, acetonitrile (CH₃CN) and dimethylacetamide (DMA) were found to be excellent solvents, whereas DMSO, MeOH, and toluene (B28343) were deleterious to the reaction. chemrxiv.org
Solvent polarity is a key factor. For instance, in the condensation of benzyl carbamate with glyoxal, a range of polar protic and aprotic solvents were investigated to identify those that promote the desired condensation while avoiding side reactions. nih.gov The kinetics of carbamate formation from amines and carbon dioxide are also well-studied, with the rate law indicating both uncatalyzed and base-catalyzed pathways. researchgate.net The rate-limiting step can vary from carbon-nitrogen bond formation to proton transfer depending on the basicity of the amine. researchgate.net
Studies on the transesterification of O-methyl-N-aryl carbamates have shown that less polar alcohols lead to faster reaction rates. rsc.org The reaction follows first-order kinetics with respect to the carbamate substrate. rsc.org The effect of solvent on reaction yields is highlighted in the table below.
| Reaction | Solvent | Yield (%) | Reference |
| Tethered aza-Wacker Cyclization | CH₃CN | 70% | chemrxiv.org |
| Tethered aza-Wacker Cyclization | DMA | Excellent | chemrxiv.org |
| Tethered aza-Wacker Cyclization | DMSO | Deleterious | chemrxiv.org |
| Tethered aza-Wacker Cyclization | Toluene | Deleterious | chemrxiv.org |
Temperature and Pressure Optimization
The formation of the carbamate linkage in molecules like this compound is significantly influenced by temperature and pressure. These parameters are critical in controlling reaction kinetics, managing side reactions, and ensuring the stability of thermally sensitive functional groups present in the complex BB-K 6 core.
Optimization of temperature is a crucial first step in developing a synthetic route. For the reaction of an amine with a benzyloxycarbonylating agent (e.g., benzyl chloroformate or a more advanced reagent), lower temperatures are often initially favored to minimize the formation of side products. However, insufficient temperature can lead to sluggish or incomplete reactions. A systematic study to determine the optimal temperature would typically involve running the reaction at various temperatures and monitoring the conversion to the desired product and the formation of impurities. For instance, in the synthesis of related carbamates, it has been observed that elevated temperatures can sometimes favor the formation of N-alkylated byproducts. nih.gov
Pressure can also be a key variable, particularly when dealing with gaseous reagents or when trying to influence the equilibrium of a reaction. In the context of carbamate synthesis from carbon dioxide and amines, high pressure is often necessary to achieve good yields. acs.org While the synthesis of this compound may not directly involve CO2, pressure can still be used to enhance reaction rates and improve yields, especially in solvent systems near their boiling points. Some modern carbamate synthesis methods are designed to work under atmospheric pressure to improve safety and scalability. rsc.org The table below illustrates a hypothetical optimization study for the synthesis of a complex carbamate, showing how temperature and pressure can be varied to maximize yield.
Table 1: Hypothetical Temperature and Pressure Optimization for Carbamate Synthesis
| Entry | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | 25 | 1 | 24 | 65 |
| 2 | 40 | 1 | 12 | 85 |
| 3 | 60 | 1 | 8 | 92 |
| 4 | 80 | 1 | 6 | 88 (with byproduct formation) |
| 5 | 60 | 5 | 6 | 95 |
Advanced Synthetic Strategies for Analogues and Derivatives
The development of analogues and derivatives of this compound is essential for exploring its structure-activity relationships and optimizing its properties. This requires versatile and efficient synthetic strategies that allow for the systematic modification of the core structure.
A modular synthesis approach would be highly advantageous for creating a library of BB-K 6 analogues. nih.gov This strategy involves the synthesis of key building blocks that can be combined in various ways to generate a diverse set of final compounds. For this compound, this could involve synthesizing the complex BB-K 6 amine core separately from a series of different benzyloxy carbamate derivatives with substitutions on the benzyl ring. These modules could then be coupled in the final step of the synthesis. This approach allows for rapid access to a wide range of analogues for biological screening. researchgate.net The use of well-defined coupling reactions, such as those employing activated carbonates, is common in such modular strategies. nih.gov
Given the likely complex and chiral nature of the BB-K 6 core, stereoselectivity is of paramount importance in its synthesis. The biological activity of such molecules is often highly dependent on their stereochemistry. A stereoselective synthesis would aim to control the formation of new stereocenters or to selectively react with one of several similar functional groups. For instance, if the BB-K 6 core contains multiple amine groups, a regioselective carbamoylation would be necessary to install the benzyloxycarbamate at the desired position. This can be achieved through the use of protecting groups or by employing catalysts that can differentiate between similar functional groups based on their steric or electronic environment. acs.org The use of chiral catalysts in carbamate synthesis has been shown to be effective in producing enantiomerically pure products. researchgate.net
Regioselective synthesis is also critical when multiple reactive sites are present. For a polyhydroxylated amine like BB-K 6, selective N-acylation over O-acylation is a common challenge. The choice of solvent, base, and acylating agent can significantly influence the regioselectivity of the reaction.
Table 2: Regioselective Carbamoylation of a Hypothetical Polyfunctional Amine
| Entry | Carbamoylating Agent | Catalyst | Solvent | Ratio of N- to O-Carbamoylation |
|---|---|---|---|---|
| 1 | Benzyl Chloroformate | None | Dichloromethane | 85:15 |
| 2 | Benzyl Chloroformate | DMAP | Pyridine | 70:30 |
| 3 | Di-tert-butyl dicarbonate (B1257347) then Benzyl Bromide | None | Acetonitrile | >95:5 (N-Boc then alkylation) |
| 4 | Activated Benzyl Carbonate | Enzyme | Toluene | >98:2 |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization of BB-K 6 N-(Benzyloxy) Carbamate (B1207046)
Spectroscopic techniques are fundamental in determining the structure of organic molecules. For a compound like BB-K 6 N-(Benzyloxy) carbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy would be employed.
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential for confirming the connectivity of atoms in this compound. One-dimensional (1D) NMR would provide initial information on the chemical environment of the protons and carbons. For the N-(benzyloxy)carbamate moiety, the benzylic protons (CH₂) would be expected to appear in the range of 4.5-5.5 ppm in the ¹H NMR spectrum, while the aromatic protons of the benzyl (B1604629) group would resonate between 7.2 and 7.5 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group typically appears around 155 ppm.
Due to the complexity of the aminoglycoside scaffold, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the complete and unambiguous assignment of all signals.
Despite the utility of these techniques, specific 1D and 2D NMR data for this compound are not available in the reviewed literature.
Table 1: Expected NMR Chemical Shift Ranges for Key Functional Groups in N-(Benzyloxy) carbamates
| Functional Group | Atom | Expected Chemical Shift (ppm) |
|---|---|---|
| Benzyl | CH₂ | 4.5 - 5.5 |
| Benzyl | Aromatic CH | 7.2 - 7.5 |
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) would be used. This analysis would confirm the elemental composition of this compound.
Specific high-resolution mass spectrometry data for this compound has not been reported in the available scientific literature.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, IR spectroscopy would be expected to show a strong absorption band for the carbamate carbonyl (C=O) stretching vibration in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of the carbamate would likely appear as a broad band around 3300 cm⁻¹. The C-O stretching vibrations of the carbamate and the ether linkage of the benzyloxy group would also produce characteristic signals.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
While general characteristic frequencies for the N-benzyloxy carbamate functional group are known, specific and detailed IR and Raman spectra for this compound are not documented in the public domain.
Table 2: Expected IR Absorption Frequencies for Key Functional Groups in N-(Benzyloxy) carbamates
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carbamate | N-H Stretch | 3200 - 3400 |
| Carbamate | C=O Stretch | 1700 - 1730 |
| Carbamate | C-O Stretch | 1200 - 1300 |
| Benzyl | Aromatic C-H Stretch | 3000 - 3100 |
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, single crystals of high quality are required. The growth of such crystals can be a challenging process, often involving the screening of various solvents, temperatures, and crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
There is no information available in the scientific literature regarding the successful crystallization of this compound or the methodologies used for its crystal growth.
A successful crystallographic analysis of this compound would yield a detailed structural model. From this model, precise geometric parameters such as bond lengths, bond angles, and torsion angles could be determined. This data would be invaluable for understanding the conformational preferences of the molecule, including the orientation of the benzyloxycarbonyl group relative to the aminoglycoside core.
Due to the lack of a crystal structure, no experimental data on the bond lengths, bond angles, and torsion angles for this compound are available.
Computational Approaches to Conformational Landscape
The application of computational chemistry methods, such as molecular mechanics, molecular dynamics simulations, and quantum chemical calculations, is essential for understanding the conformational flexibility and energetic properties of molecules. However, no specific computational studies focused on this compound have been published in peer-reviewed journals. Such studies would provide valuable insights into the molecule's behavior in different environments.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are powerful tools for exploring the potential energy surface of large molecules and simulating their dynamic behavior over time. For a molecule with the complexity of this compound, these simulations could reveal preferred conformations in solution, the flexibility of the aminoglycoside backbone, and the orientation of the benzyloxycarbamate group. The absence of such studies in the literature means that the dynamic conformational landscape of this compound is yet to be computationally explored.
Quantum Chemical Calculations of Stable Conformations
Quantum chemical calculations, such as Density Functional Theory (DFT), offer a higher level of theory to accurately determine the geometric and electronic properties of different conformers. These calculations can provide precise bond lengths, bond angles, and dihedral angles for the most stable conformations, as well as relative energies of different conformers. Without published research, the stable conformations of this compound, as predicted by quantum chemistry, are unknown.
A general approach to such a study would involve a conformational search to identify low-energy structures, followed by geometry optimization and frequency calculations to confirm them as true minima on the potential energy surface.
Correlation of Theoretical and Experimental Structural Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally derived parameters with experimental findings. For example, calculated bond lengths and angles from quantum chemical calculations could be compared with X-ray crystallography data. Similarly, calculated vibrational frequencies could be correlated with experimental IR spectra, and calculated NMR chemical shifts could be compared with experimental NMR data.
The following table illustrates the type of data that would be necessary for a comprehensive correlation, which is currently unavailable for this compound:
| Parameter | Theoretical Data Source | Experimental Data Source |
| Bond Lengths (Å) | Quantum Chemical Calculations (e.g., DFT) | X-ray Crystallography |
| Bond Angles (°) | Quantum Chemical Calculations (e.g., DFT) | X-ray Crystallography |
| Dihedral Angles (°) | Quantum Chemical Calculations (e.g., DFT) | X-ray Crystallography |
| Vibrational Frequencies (cm⁻¹) | Quantum Chemical Calculations (e.g., DFT) | Infrared (IR) Spectroscopy |
| NMR Chemical Shifts (ppm) | Quantum Chemical Calculations (e.g., GIAO) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Reactivity and Mechanistic Investigations of Bb K 6 N Benzyloxy Carbamate
Cleavage and Deprotection Mechanisms of the N-(Benzyloxy) Carbamate (B1207046) Group
The removal of the benzyloxycarbonyl (Cbz) group is a critical step in synthetic pathways where it is used to temporarily block the reactivity of an amine. The stability of the Cbz group to a range of conditions, coupled with the variety of methods for its removal, contributes to its versatility.
While the N-(benzyloxy)carbamate group is generally stable under moderately acidic conditions, it can be cleaved by strong acids. total-synthesis.com The mechanism of acid-catalyzed deprotection typically involves the protonation of the carbamate's carbonyl oxygen. This initial protonation enhances the electrophilicity of the carbonyl carbon.
The subsequent steps can proceed through different pathways depending on the specific acid and reaction conditions. One common pathway involves the departure of the relatively stable benzyl (B1604629) cation or the attack of a nucleophile at the benzylic carbon in an SN1 or SN2 type reaction, respectively. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine, carbon dioxide, and a benzyl derivative.
Table 1: Common Acidic Reagents for N-(Benzyloxy) Carbamate Deprotection
| Reagent | Typical Conditions | Mechanistic Pathway |
|---|---|---|
| HBr in Acetic Acid | Room temperature | SN2 attack by bromide on the benzylic carbon |
| Trifluoroacetic Acid (TFA) | Room temperature or elevated | SN1-like cleavage, formation of benzyl cation |
It is important to note that the harsh conditions required for acid-catalyzed cleavage can be incompatible with sensitive functional groups that may be present in complex molecules like BB-K 6. total-synthesis.com
The N-(benzyloxy)carbamate group is known for its considerable stability under basic conditions, which allows for its use in the presence of various basic reagents. total-synthesis.com However, under sufficiently strong basic conditions and/or elevated temperatures, hydrolysis can occur.
The base-mediated hydrolysis of carbamates generally proceeds through a bimolecular acyl-carbon cleavage (BAc2) mechanism. scielo.br This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the carbon-oxygen bond, releasing the corresponding alcohol (benzyl alcohol in this case) and the carbamate anion. The carbamate anion then undergoes decarboxylation to furnish the free amine.
Catalytic hydrogenolysis is the most common and generally mildest method for the deprotection of the N-(benzyloxy)carbamate group. total-synthesis.com This method offers high selectivity and is compatible with a wide range of other functional groups. The reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas.
The mechanism of hydrogenolysis involves the oxidative addition of the benzylic C-O bond to the surface of the palladium catalyst. This is followed by the hydrogen-mediated cleavage of the resulting palladium-benzylic species to generate toluene (B28343) and the unstable carbamic acid, which then spontaneously decarboxylates to give the desired amine and carbon dioxide. total-synthesis.com
Table 2: Common Catalysts and Hydrogen Sources for Hydrogenolysis
| Catalyst | Hydrogen Source | Typical Conditions |
|---|---|---|
| 10% Pd/C | H2 gas (1-4 atm) | Room temperature, various solvents (MeOH, EtOH, EtOAc) |
| Pearlman's Catalyst (Pd(OH)2/C) | H2 gas | Often more active than Pd/C |
| Ammonium Formate | Pd/C | Transfer hydrogenolysis, avoids handling of H2 gas |
An important consideration for molecules like BB-K 6 is the potential for catalyst poisoning by other functional groups present in the molecule.
In cases where hydrogenolysis is not feasible due to the presence of reducible functional groups (e.g., alkenes, alkynes, or certain sulfur-containing moieties), nucleophilic deprotection methods can be employed. researchgate.net These methods rely on the attack of a nucleophile at the benzylic carbon of the Cbz group, leading to its cleavage.
A notable example is the use of 2-mercaptoethanol (B42355) in the presence of a base such as potassium phosphate. researchgate.net The proposed mechanism involves an SN2 attack of the thiolate anion on the benzylic carbon, displacing the carbamate moiety. The resulting carbamic acid intermediate then decarboxylates to yield the free amine. This method has been shown to be effective for the deprotection of Cbz groups on substrates with sensitive functionalities. researchgate.net
Another approach involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The fluoride ion is thought to act as the nucleophile in this case. The specificity of these methods can be advantageous when selective deprotection is required in the presence of other protecting groups.
Reactions of BB-K 6 N-(Benzyloxy) Carbamate as a Synthetic Intermediate
Beyond its role as a protecting group, the N-(benzyloxy)carbamate functionality can be directly involved in synthetic transformations.
N-alkoxy-N-alkylcarbamates, which share the core structure of this compound, have been utilized as electrophilic precursors for the synthesis of protected hydroxamic acids. nih.gov This synthetic strategy involves the reaction of the N-(benzyloxy)carbamate with a stabilized carbon nucleophile, such as an enolate or a sulfonyl carbanion.
The reaction proceeds via nucleophilic acyl substitution at the carbamate carbonyl carbon. The stabilized carbanion attacks the electrophilic carbonyl group, leading to the displacement of the ethoxy group (in the model system studied) to form a new carbon-carbon bond and generate a protected hydroxamic acid derivative. nih.gov
Table 3: Example of Hydroxamic Acid Synthesis from an N-Benzyloxy Carbamate
| N-Benzyloxy Carbamate Derivative | Nucleophile | Product |
|---|---|---|
| N-Benzyloxy-N-methylcarbamic acid ethyl ester | Dianion of methyl phenyl sulfone | 2-Benzenesulfonyl-N-benzyloxy-N-methyl acetamide |
This methodology suggests that this compound could potentially serve as a precursor for the synthesis of novel aminoglycoside derivatives containing hydroxamic acid functionalities, which are known for their metal-chelating properties and biological activities. nih.gov The final deprotection of the benzyloxy group to yield the hydroxamic acid can be achieved through standard hydrogenolysis conditions. nih.gov
Reactions with Various Nucleophiles and Electrophiles
The N-(benzyloxy)carbamate moiety serves as an electrophilic site, susceptible to attack by a range of nucleophiles. Research on analogous N-alkyl-N-benzyloxy carbamates has shown that they readily react with stabilized carbon nucleophiles. nih.govnih.gov This reaction pathway is significant as it leads to the formation of functionalized protected hydroxamic acids, which are valuable chelating agents for various metal ions. nih.govnih.gov
The general reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the carbamate. The benzyloxy group acts as a good leaving group, facilitating the reaction. The nature of the nucleophile plays a crucial role in determining the reaction's success and the characteristics of the resulting product.
| Nucleophile Category | Specific Examples | Product Type |
| Stabilized Carbon Nucleophiles | Enolates of esters (e.g., t-butyl acetate), Phenylsulfones (e.g., methyl phenyl sulfone) | Functionalized protected hydroxamic acids |
| Organometallic Reagents | Grignard reagents, Organolithium compounds | Tertiary amides (potential, but less documented for this specific carbamate) |
Conversely, the nitrogen atom of the carbamate possesses lone pair electrons, but their nucleophilicity is significantly diminished due to the electron-withdrawing effect of the adjacent carbonyl and benzyloxy groups. Therefore, reactions with electrophiles at the nitrogen center are generally not favored without prior deprotonation. However, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution, although this is not a primary mode of reactivity for the carbamate functionality itself.
Intramolecular Cyclization Pathways
N-benzyloxy carbamates that contain a suitably positioned internal nucleophile can undergo intramolecular cyclization. nih.gov This process is a powerful method for the synthesis of cyclic hydroxamic acids, which are important scaffolds in medicinal chemistry. nih.gov The reaction proceeds via an intramolecular nucleophilic attack on the carbamate carbonyl carbon, leading to the formation of a heterocyclic ring.
The facility of these cyclizations depends on several factors, including the length of the tether connecting the nucleophilic center to the carbamate and the nature of the nucleophile itself. Studies have demonstrated the successful formation of 5-, 6-, and even 7-membered protected cyclic hydroxamic acids using this methodology. nih.gov
| Ring Size | Nucleophile Type | Resulting Structure |
| 5-membered | Carbon nucleophile (e.g., stabilized carbanion) | Protected 5-membered cyclic hydroxamic acid |
| 6-membered | Carbon nucleophile (e.g., stabilized carbanion) | Protected 6-membered cyclic hydroxamic acid |
| 7-membered | Carbon nucleophile (e.g., stabilized carbanion) | Protected 7-membered cyclic hydroxamic acid (in moderate yields) |
For a large and complex molecule like this compound, the potential for intramolecular cyclization would be contingent on the presence and accessibility of a nucleophilic moiety within the aminoglycoside structure that can reach the carbamate carbonyl.
C-N Cross-Coupling Reactions
While the N-(benzyloxy)carbamate itself is not typically a direct substrate for C-N cross-coupling reactions in the way that an amine would be, its synthesis often involves a C-N bond formation step. The benzyloxycarbonyl group is a widely used protecting group for amines, and its introduction is a form of C-N bond formation.
In the broader context of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, a primary or secondary amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst. While there is no specific literature detailing the direct use of this compound in such reactions, the amine precursor to this compound would likely be a suitable substrate for a palladium-catalyzed cross-coupling to introduce the N-(benzyloxy)carbamate group if alternative synthetic routes were explored.
Kinetic and Thermodynamic Studies of this compound Reactions
Reaction Rate Determinations
The determination of reaction rates for the reactions of this compound would involve monitoring the change in concentration of the reactant or a product over time. For instance, in its reaction with a nucleophile, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track the disappearance of the starting material or the appearance of the product.
The rate law for a given reaction would be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. For a hypothetical reaction with a nucleophile (Nu-):
Rate = k[this compound]^x[Nu-]^y
The exponents x and y represent the order of the reaction with respect to each reactant, and k is the rate constant.
Activation Energy and Transition State Analysis
The activation energy (Ea) for a reaction of this compound could be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:
k = Ae^(-Ea/RT)
A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated. This value provides insight into the energy barrier that must be overcome for the reaction to occur.
Transition state analysis, often aided by computational chemistry (e.g., Density Functional Theory - DFT), could be used to model the structure and energy of the transition state. For a nucleophilic attack on the carbamate carbonyl, the transition state would likely involve a tetrahedral intermediate. Understanding the stability of this transition state is key to understanding the reaction's feasibility and rate.
Equilibrium Constant Measurements
For reversible reactions involving this compound, the equilibrium constant (Keq) would provide a measure of the extent to which the reaction proceeds to completion. Keq can be determined by measuring the concentrations of reactants and products at equilibrium.
Keq = [Products]^p / [Reactants]^r
A large Keq indicates that the formation of products is thermodynamically favored. The Gibbs free energy change (ΔG) for the reaction is related to the equilibrium constant by the equation:
ΔG° = -RTln(Keq)
A negative ΔG° would indicate a spontaneous reaction under standard conditions. For many of the documented reactions of N-(benzyloxy) carbamates with strong nucleophiles, the reactions proceed to completion, suggesting a large and favorable equilibrium constant.
Theoretical and Computational Studies
Electronic Structure and Bonding Analysis of BB-K 6 N-(Benzyloxy) Carbamate (B1207046)
Computational quantum chemistry provides powerful tools to investigate the fundamental electronic properties of molecules. For BB-K 6 N-(Benzyloxy) Carbamate, these methods would illuminate the distribution of electrons within the molecule, the nature of its chemical bonds, and the regions most susceptible to chemical attack.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. taylorandfrancis.comwikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com
For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the oxygen atoms of the carbamate group, due to the presence of lone pairs. The LUMO, conversely, would likely be distributed over the carbonyl group (C=O) and the benzylic system, specifically the antibonding π* orbital. cureffi.org A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on similar aryl carbamates have employed methods like M062X/6–311 + G(d,p) to analyze these orbitals. researchgate.net
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Highest Occupied Molecular Orbital |
| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |
Note: Data are illustrative and representative of values expected for this class of compound.
Charge Distribution and Electrostatic Potential Maps
Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. avogadro.cclibretexts.org These maps are invaluable for predicting how molecules will interact with one another. libretexts.org Regions of negative electrostatic potential (typically colored red or orange) indicate an excess of electron density and are prone to attack by electrophiles. youtube.com Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. youtube.com
In this compound, the ESP map would be expected to show significant negative potential around the carbonyl oxygen and the other oxygen atom of the carbamate group, reflecting their high electronegativity. The nitrogen atom would also exhibit negative potential. Positive potential would likely be concentrated on the hydrogen atom attached to the nitrogen (if present) and the carbonyl carbon. walisongo.ac.id This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding. walisongo.ac.id
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into localized, intuitive forms that correspond to Lewis structures (i.e., bonds and lone pairs). wikipedia.orgwisc.edu This method allows for the quantitative analysis of electron density distribution, atomic charges, and stabilizing interactions between orbitals. youtube.com
A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization indicates the strength of the interaction. For a carbamate, a significant interaction would be the delocalization of a lone pair from the nitrogen atom (n_N) into the antibonding π* orbital of the carbonyl group (π_C=O). This n → π interaction is characteristic of amide and carbamate resonance, contributing to the planarity and rigidity of the carbamate group. nih.gov
Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(N) | π*(C=O) | 55.8 |
| n(O_ether) | σ*(N-C_carbonyl) | 5.2 |
Note: Data are illustrative and based on general principles of carbamate electronic structure.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.
Density Functional Theory (DFT) Calculations of Reaction Mechanisms
Density Functional Theory (DFT) is a popular and versatile computational method used to investigate the electronic structure and energetics of molecules. coe.edu DFT calculations are frequently employed to model reaction mechanisms, such as the hydrolysis of carbamates or their reaction with nucleophiles. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net
For example, the hydrolysis of a carbamate could be modeled to determine whether it proceeds through a stepwise or concerted mechanism. nih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can accurately predict the activation energies for each step, thereby identifying the rate-determining step of the reaction. researchgate.netnih.gov Studies on the reaction of carbamates with CO2 have utilized DFT to reveal that the process is often facilitated by solvent molecules, highlighting the importance of including solvent effects in the calculations. researchgate.netresearchgate.net
Potential Energy Surface Exploration
The potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule or a system of molecules to its geometry. nih.gov Exploring the PES is crucial for understanding reaction dynamics. researchgate.net Computational methods can be used to locate stationary points on the PES, which correspond to stable molecules (minima) and transition states (first-order saddle points). nih.gov
For this compound, PES exploration could be used to study conformational isomerism, such as rotation around the C-N bond of the carbamate group. nih.gov It could also be used to map out the entire pathway of a reaction, for instance, its reaction with a nucleophile. nih.govnih.gov The reaction coordinate, which represents the progress of the reaction, can be identified, and the energy barrier (activation energy) can be calculated. This provides quantitative insights into the reaction kinetics. For instance, the activation barrier for the rearrangement of a Pd-N to a Pd-O bounded complex in a carbamate synthesis was calculated to be approximately 20 kJ mol⁻¹ (about 4.8 kcal/mol), suggesting the reaction is accessible under ambient conditions. nih.gov
Table 3: Hypothetical Energetics for a Nucleophilic Acyl Substitution Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 (TS1) | +15.5 |
| Tetrahedral Intermediate | -5.2 |
| Transition State 2 (TS2) | +12.8 |
Note: Data are illustrative and represent a plausible reaction pathway.
Scientific Data Unavailable for of this compound
Following a comprehensive search of publicly available scientific literature and databases, no specific theoretical or computational studies were found for the chemical compound "this compound." Consequently, it is not possible to provide an article that adheres to the requested detailed outline focusing on this specific molecule.
The requested analysis, which includes:
Prediction of Selectivity and Reactivity
Computational Docking with Enzyme Models (e.g., InhA enzyme)
Ligand-Target Binding Free Energy Calculations
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
requires specific research data that has not been published in accessible scientific journals or repositories for "this compound." While general methodologies for these computational studies exist and have been applied to other carbamate compounds and enzyme targets like InhA, the user's strict instructions to focus solely on "this compound" and not introduce information outside this scope cannot be fulfilled.
Searches for the compound primarily identify it as a chemical product available for purchase from suppliers, without associated research publications detailing its computational analysis or molecular interaction studies. Therefore, the creation of a scientifically accurate article based on the provided structure is not feasible at this time.
Research Applications in Chemical and Biochemical Sciences
BB-K 6 N-(Benzyloxy) Carbamate (B1207046) as a Versatile Synthetic Building Block
The intricate structure of BB-K 6 N-(Benzyloxy) Carbamate, featuring a complex aminoglycoside scaffold and the reactive N-(benzyloxy)carbamate moiety, renders it a valuable starting material for the synthesis of a wide array of complex molecules.
Synthesis of Complex Heterocyclic Systems
The N-(benzyloxy)carbamate functional group can serve as a linchpin in the construction of various heterocyclic systems. While carbamates are often recognized as protecting groups, their electrophilic nature can be harnessed for carbon-carbon and carbon-heteroatom bond formation. nih.gov For instance, N-alkyl-N-benzyloxy carbamates have been shown to react with stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids. This reactivity opens avenues for the synthesis of complex chelating agents and other biologically active molecules. Furthermore, intramolecular cyclization of N-benzyloxy carbamates with internal carbon nucleophiles can lead to the formation of cyclic hydroxamic acids, a transformation that could be applied to the aminoglycoside scaffold of this compound to generate novel, complex heterocyclic architectures.
Development of Novel Reagents and Catalysts
The development of novel reagents and catalysts often relies on the availability of structurally diverse and highly functionalized molecular platforms. The this compound molecule, with its multiple stereocenters and functional groups, could serve as a chiral scaffold for the design of new catalysts. The amine functionality, temporarily masked as a carbamate, can be deprotected to allow for the introduction of catalytically active moieties. While the direct use of this compound in catalysis is not yet documented, the broader class of aminoglycosides has been explored as chiral ligands in asymmetric synthesis.
Precursor for Diversified Molecular Libraries
The synthesis of molecular libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an excellent precursor for generating a library of diversified molecules. The N-(benzyloxy)carbamate group can be deprotected to reveal a primary amine, which can then be subjected to a variety of derivatization reactions, including acylation, alkylation, and sulfonylation, to produce a wide range of analogs. Furthermore, the inherent reactivity of the N-(benzyloxy)carbamate group itself can be exploited to introduce diversity. As demonstrated with simpler N-benzyloxy carbamates, reaction with various stabilized carbon nucleophiles can lead to a diverse set of functionalized products. nih.gov
Contribution to Protecting Group Chemistry Development
The benzyloxycarbonyl (Cbz or Z) group is a classical and widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry. Its stability under a range of conditions and its selective removal make it a valuable tool for multi-step syntheses.
Orthogonal Deprotection Strategies Utilizing this compound
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is crucial. This concept is known as orthogonal protection. organic-chemistry.org The N-benzyloxycarbonyl (Cbz) group in this compound is a key component of an orthogonal protection strategy. The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H2, Pd/C), conditions that leave many other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, unaffected. masterorganicchemistry.comchemistryviews.org This orthogonality allows for the precise and sequential unmasking of different amine functionalities within a molecule, enabling complex synthetic transformations. organic-chemistry.org
| Protecting Group | Deprotection Conditions | Orthogonal To |
| N-Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc (acid-labile), Fmoc (base-labile) |
| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Cbz (hydrogenolysis), Fmoc (base-labile) |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine Base (e.g., Piperidine) | Cbz (hydrogenolysis), Boc (acid-labile) |
This table illustrates the orthogonality of common amine protecting groups.
Development of Greener Deprotection Methodologies
While catalytic hydrogenolysis is a highly effective method for Cbz deprotection, the use of palladium, a heavy metal, and hydrogen gas can be disadvantageous from an environmental and safety perspective. This has driven research into greener deprotection methodologies.
One promising approach is the use of a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. This enzymatic method utilizes oxygen from the air as a mild oxidant in an aqueous medium to achieve chemoselective debenzylation of N-benzylated primary amines with excellent yields. uniovi.es While this has been demonstrated for N-benzyl groups, its application to N-benzyloxycarbonyl groups is a potential area for future research.
Another development towards a more user-friendly and potentially greener process involves the in situ generation of hydrogen for the hydrogenolysis reaction. A method utilizing sodium borohydride (B1222165) (NaBH₄) and catalytic palladium on carbon (Pd-C) in methanol (B129727) has been shown to be a convenient and rapid protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl (B1604629) ester groups. researchgate.net This approach avoids the need for a hydrogen cylinder, enhancing laboratory safety. researchgate.net
More recently, a nucleophilic deprotection method for carbamates using 2-mercaptoethanol (B42355) has been developed. chemistryviews.orgorganic-chemistry.org This method is complementary to traditional hydrogenolysis and Lewis acid-mediated deprotection and is particularly useful for substrates containing functional groups that are incompatible with palladium catalysts, such as some sulfur-containing compounds. chemistryviews.org
| Deprotection Method | Reagents | Advantages |
| Laccase/TEMPO System | Laccase, TEMPO, Oxygen (air) | Green (aqueous medium, mild oxidant), High chemoselectivity uniovi.es |
| In situ Hydrogenolysis | NaBH₄, catalytic Pd-C, Methanol | User-friendly (avoids H₂ cylinder), Rapid reaction researchgate.net |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMAc | Avoids heavy metals, Tolerates sulfur-containing functional groups chemistryviews.orgorganic-chemistry.org |
This table summarizes some of the greener and more convenient deprotection methodologies for N-benzyloxycarbonyl groups.
Application in Solid-Phase Synthesis (e.g., peptide or oligonucleotide synthesis)
The benzyloxycarbonyl (Cbz or Z) group, a key feature of this compound, is a well-established protecting group in solid-phase peptide synthesis (SPPS). peptide.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. To ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization. biosynth.com
The Cbz group is particularly useful for this purpose due to its stability under various reaction conditions. acs.org In a typical SPPS cycle, the N-terminal amino acid of the resin-bound peptide is deprotected, and the next Cbz-protected amino acid is activated and coupled to the free amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. biosynth.com
One of the significant advantages of the Cbz group is its orthogonality with other protecting groups commonly used in peptide synthesis. ub.edu For instance, in the widely used Fmoc/tBu strategy, the Fmoc (9-fluorenylmethyloxycarbonyl) group is used for temporary N-terminal protection and is removed by a base, while t-butyl-based groups protect amino acid side chains and are removed by an acid. The Cbz group can be used as an orthogonal protecting group in such strategies, as its removal is typically achieved under different conditions, such as catalytic hydrogenolysis. This orthogonality allows for the selective deprotection of specific functional groups, which is crucial for the synthesis of complex peptides, including cyclic peptides and those with side-chain modifications. acs.org
While the primary application of N-benzyloxy carbamate protection is in peptide synthesis, similar principles can be applied to the solid-phase synthesis of oligonucleotides. In oligonucleotide synthesis, protecting groups are essential for the hydroxyl and amino functionalities of the nucleobases. nih.gov The stability and selective removal of the Cbz group could potentially be adapted for the protection of exocyclic amino groups on nucleobases during the automated synthesis of custom DNA or RNA sequences. wikipedia.org
Exploration of Biological Interactions for Mechanistic Understanding (non-clinical)
The study of how chemical compounds interact with biological systems at a molecular level is fundamental to understanding their potential therapeutic applications. For this compound, which is a derivative of the aminoglycoside antibiotic Kanamycin A, non-clinical investigations into its biological interactions can provide valuable insights into its mechanism of action.
In Vitro Enzyme Inhibition Studies (e.g., InhA enzyme inhibition)
The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov This pathway is essential for the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death. nih.gov Consequently, InhA is a well-validated target for the development of new anti-tuberculosis drugs. orientjchem.org
While direct studies on this compound are not extensively documented, the general class of N-benzyloxy carbamate derivatives has been explored for their potential as enzyme inhibitors. nih.gov In vitro enzyme inhibition assays are a primary method to screen for and characterize potential drug candidates that target specific enzymes like InhA. In such assays, the purified enzyme is incubated with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured, typically by monitoring the consumption of a substrate or the formation of a product. A decrease in the reaction rate in the presence of the compound indicates inhibition.
For InhA, the enzymatic activity can be monitored by measuring the oxidation of its cofactor, NADH, which results in a decrease in absorbance at 340 nm. By performing these assays with a range of inhibitor concentrations, key parameters such as the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of inhibitor potency.
The following table shows a hypothetical representation of data that could be obtained from an in vitro inhibition study of various compounds against the InhA enzyme.
| Compound | Target Enzyme | Assay Method | IC50 (µM) |
| Compound A | InhA | NADH Depletion | 15.2 |
| Compound B | InhA | NADH Depletion | 8.7 |
| Compound C | InhA | NADH Depletion | 22.5 |
| Isoniazid (Control) | InhA | NADH Depletion | 0.8 |
This table is illustrative and does not represent actual experimental data for this compound.
Binding Affinity Measurements to Biological Macromolecules
The efficacy of an enzyme inhibitor is closely related to its binding affinity for the target protein. nih.gov High-affinity binding generally leads to more potent inhibition. Various biophysical techniques are employed to measure the binding affinity between a small molecule, such as this compound, and a biological macromolecule like the InhA enzyme.
One of the key parameters derived from these studies is the dissociation constant (Kd), which quantifies the strength of the interaction between the ligand (inhibitor) and the protein. A lower Kd value indicates a stronger binding affinity. Another important parameter is the inhibition constant (Ki), which is related to the Kd and provides a measure of the inhibitor's potency.
Techniques used to measure binding affinity include:
Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, stoichiometry, and thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein, providing real-time kinetic data on association and dissociation rates.
Fluorescence Spectroscopy: This technique can be used if the protein or ligand has intrinsic fluorescence that changes upon binding. Alternatively, fluorescent probes can be used to report on the binding event.
The table below illustrates the type of data that can be generated from binding affinity studies of known inhibitors of the InhA enzyme.
| Inhibitor | Target Protein | Method | Binding Affinity (Ki) (nM) |
| Triclosan | InhA | Enzyme Kinetics | 50 |
| Ethionamide-NAD adduct | InhA | Enzyme Kinetics | 10 |
| Diphenyl ether derivative | InhA | SPR | 25 |
This table provides examples of binding affinities for known InhA inhibitors and is for contextual purposes only.
Investigation of Cellular Uptake Mechanisms (excluding human trials)
For a compound to exert its biological effect on an intracellular target, it must first cross the cell membrane. As a derivative of an aminoglycoside, this compound's cellular uptake is a critical aspect of its potential biological activity. Studies on the cellular uptake of aminoglycosides have revealed several mechanisms by which these molecules can enter cells. researchgate.net
One of the primary routes of aminoglycoside uptake is through endocytosis. nih.gov This process involves the engulfment of the molecule by the cell membrane to form a vesicle, which is then transported into the cell's interior. This is a relatively slow, energy-dependent process.
Another proposed mechanism for aminoglycoside entry is through permeation of ion channels in the cell membrane. nih.gov This pathway allows for a more rapid entry into the cytoplasm compared to endocytosis. The cationic nature of aminoglycosides at physiological pH is thought to facilitate their interaction with and passage through certain cation channels.
Non-clinical studies to investigate cellular uptake often utilize cultured cells and employ techniques such as:
Fluorescence Microscopy: By labeling the compound with a fluorescent tag, its localization within the cell can be visualized. Confocal microscopy can provide high-resolution images, distinguishing between membrane-bound and internalized molecules. bioorganic-chemistry.com
Flow Cytometry: This technique can quantify the amount of fluorescently labeled compound taken up by a large population of cells, allowing for statistical analysis of uptake efficiency. researchgate.net
Radiolabeling: Using a radiolabeled version of the compound allows for sensitive detection and quantification of its accumulation within cells over time.
Understanding the cellular uptake mechanisms of this compound is essential for interpreting the results of in vitro studies and for predicting its potential behavior in more complex biological systems.
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthesis for Chiral BB-K 6 N-(Benzyloxy) Carbamate (B1207046)
The development of synthetic routes to chiral molecules is a cornerstone of modern pharmaceutical and materials research. While BB-K 6 N-(Benzyloxy) Carbamate is typically handled as a racemic mixture, the synthesis of enantiomerically pure forms could unlock novel biological activities and material properties. The field of asymmetric synthesis has seen significant advancements, with bifunctional organocatalysts, for example, being instrumental in the enantioselective synthesis of axially chiral compounds. nih.gov These catalysts, which possess both a (thio)urea and a tertiary amino group, can cooperatively activate nucleophiles and electrophiles, facilitating stereoselective addition reactions. nih.gov
Future research could focus on adapting such organocatalytic approaches for the asymmetric synthesis of chiral this compound. This could involve the atroposelective N-acylation of a suitable precursor, a method that has proven successful in creating N-N axially chiral compounds with high yields and enantioselectivities under mild conditions. nih.govrsc.org The kinetic resolution of a racemic mixture of a precursor alcohol using chiral N-heterocyclic carbenes as acylation catalysts also presents a viable strategy. researchgate.net Success in this area would not only provide access to optically active this compound but also pave the way for investigating the stereospecific interactions of its downstream products.
| Asymmetric Synthesis Strategy | Catalyst/Reagent Type | Potential Outcome for this compound |
| Enantioselective N-acylation | Chiral Isothiourea | Direct synthesis of N-N axially chiral derivatives. nih.gov |
| Aromatic Electrophilic Bromination | Bifunctional Organocatalysts | Creation of axially chiral benzamide-like structures. nih.gov |
| Kinetic Resolution | Chiral N-heterocyclic carbenes | Separation of enantiomers via enantioselective acylation. researchgate.net |
| Asymmetric Intramolecular Michael Reaction | Chiral Amines | Formation of chiral heterocyclic building blocks. rsc.org |
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries has spurred the development of automated synthesis platforms. These systems offer significant advantages in terms of throughput, reproducibility, and efficiency, reducing the labor-intensive aspects of traditional solution-phase chemistry by as much as 50-fold. nih.gov The multi-step synthesis of this compound and its derivatives makes it an ideal candidate for integration into such automated workflows.
Automated platforms, which can be equipped with robotic arms and various modules for liquid handling, reaction monitoring, and purification, could streamline the production of this compound. nih.goveurekaselect.com Cartridge-based systems, for instance, can be designed with compartments containing the necessary reagents, catalysts, and scavenging matrices for purification, allowing for a seamless, multi-step synthesis. google.com By adapting the synthesis of this compound to these platforms, researchers could accelerate the exploration of its chemical space and the development of new derivatives with tailored properties.
Exploration of Photochemical Transformations
Photochemical reactions offer unique pathways for chemical transformations, often providing access to complex molecular architectures that are difficult to achieve through traditional thermal methods. taylorfrancis.com The energy provided by light, particularly in the 290-400 nm range, is sufficient to break various covalent bonds, initiating a cascade of reactions. taylorfrancis.com The carbamate moiety within this compound, while generally stable, could be a target for photochemical manipulation.
A particularly promising avenue is the exploration of photoredox catalysis. Enecarbamates, for instance, have been utilized as versatile platforms in photoredox catalysis to construct diverse and complex polycyclic scaffolds. Investigating whether the carbamate structure within the BB-K 6 framework can be adapted to participate in similar photochemical reactions could unveil novel synthetic possibilities. This represents a significant and unexplored area in understanding the full synthetic potential of this compound.
Investigation of Advanced Material Applications (e.g., polymer precursors, functional materials)
Beyond its role as a synthetic intermediate, this compound possesses structural features that suggest its potential use in the development of advanced materials. The carbamate functional group is a fundamental component in the production of polyurethanes, a versatile class of polymers. This suggests that this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with unique properties.
Furthermore, the presence of multiple functional groups within the molecule, including the benzyloxy and carbamate moieties, opens up possibilities for its use as a precursor for functional materials. For example, related N-benzyloxy carbamate derivatives have been used to synthesize polyhydroxamic acids, which are effective chelators for hard metal ions. nih.gov This indicates that this compound could be a building block for creating novel chelating agents or other biologically active molecules. nih.gov Its potential application in the development of selective butyrylcholinesterase (BChE) inhibitors, similar to other carbamate-containing compounds, could also be explored for applications in neurodegenerative disease research. nih.gov
| Potential Application Area | Relevant Functional Group | Example of Potential Material |
| Polymer Science | Carbamate | Precursor for novel polyurethanes. |
| Functional Materials | N-Benzyloxy Carbamate | Synthesis of metal-chelating agents. nih.gov |
| Biomedical Materials | Carbamate | Development of enzyme inhibitors. nih.gov |
Interdisciplinary Research Collaborations for Comprehensive Characterization
To fully realize the potential of this compound, a concerted effort involving researchers from various disciplines is essential. The complexity of modern chemical and materials science necessitates a collaborative approach to thoroughly characterize and exploit the properties of novel compounds.
Such collaborations would bring together the expertise of:
Synthetic Organic Chemists to develop novel and efficient synthetic routes, including asymmetric and automated methods.
Computational Chemists to perform molecular modeling and simulations to predict reactivity, stability, and potential interactions with biological targets or material interfaces.
Materials Scientists to investigate the physical and chemical properties of polymers and other materials derived from this compound.
Analytical Chemists to develop and apply advanced analytical techniques for the purification and characterization of the compound and its derivatives.
Biochemists and Pharmacologists to evaluate the biological activity of new derivatives, for example, as enzyme inhibitors.
Through such interdisciplinary synergy, a comprehensive understanding of the structure-property relationships of this compound can be achieved, accelerating its translation from a laboratory chemical to a valuable component in advanced technologies and therapeutics.
Q & A
Q. What are the standard synthetic routes for BB-K 6 N-(Benzyloxy) Carbamate, and how can purity be optimized?
this compound is typically synthesized via carbamate formation using benzyl chloroformate and an amine precursor. A common method involves reacting 4-aminopyridine derivatives with benzyl chloroformate in tetrahydrofuran (THF) under inert conditions . Purity optimization requires:
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify benzyloxy and carbamate moieties (e.g., benzyl CH at ~4.8 ppm, carbonyl C=O at ~155 ppm) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions in the crystal lattice) .
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C–O–C stretch) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in sealed containers under dry, inert conditions (argon/N) to prevent degradation .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be improved in ultrasound-assisted synthesis of benzyloxy carbamate derivatives?
Ultrasound-assisted synthesis enhances reaction efficiency via cavitation , which accelerates mixing and reduces reaction time. Key parameters:
- Frequency : 20–40 kHz for optimal energy transfer.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
- Catalyst use : Triethylamine (TEA) neutralizes HCl byproducts, shifting equilibrium toward product formation .
- Temperature control : Room temperature minimizes side reactions (e.g., carbamate hydrolysis) .
Q. How should researchers address discrepancies between in vitro bioactivity and computational docking results for benzyloxy carbamates?
Contradictions may arise from:
- Solvent effects : In vitro assays (aqueous buffer) vs. docking (vacuum/solvent-free models). Use explicit solvent models in simulations.
- Protein flexibility : Docking static enzyme structures may miss allosteric changes. Perform molecular dynamics (MD) simulations to account for conformational shifts .
- Metabolite interference : Check for off-target interactions using selectivity assays (e.g., kinase panels) .
Q. What experimental strategies validate the anti-tubercular mechanism of this compound derivatives?
- Enzymatic assays : Direct inhibition of Mycobacterium tuberculosis InhA (enoyl-ACP reductase) using NADH oxidation monitoring .
- MIC/IC determination : Compare activity against H37Ra (drug-sensitive) and clinical multidrug-resistant (MDR) strains .
- Cytotoxicity profiling : Test on human cell lines (e.g., HeLa) to ensure selectivity (safe IC >10 µg/mL) .
Q. How are ADMET properties predicted for benzyloxy carbamate derivatives, and what parameters indicate drug-likeness?
ADMET prediction tools (e.g., FAFDrugs2) evaluate:
- Lipinski’s Rule of Five : Molecular weight <500 Da, logP <5, H-bond donors ≤5, acceptors ≤10 .
- Polar surface area (PSA) : <140 Ų for optimal oral bioavailability.
- CYP450 interactions : Avoid derivatives with strong inhibition of CYP3A4/2D6 to prevent drug-drug interactions .
Methodological Notes
- Synthesis troubleshooting : Low yields may result from moisture ingress; ensure anhydrous conditions .
- Bioactivity validation : Always include positive controls (e.g., rifampicin) and replicate assays ≥3 times .
- Computational modeling : Use SwissDock or AutoDock Vina for free-access docking tools .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
